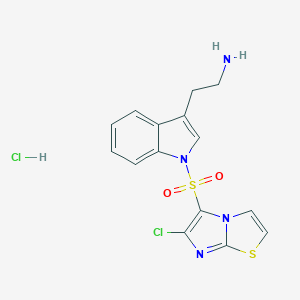

WAY-181187 hydrochloride

Description

Propriétés

IUPAC Name |

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNBHKWSECANPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554403-08-6 | |

| Record name | WAY-181187 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0554403086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-181187 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGK56C5380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of WAY-181187 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of WAY-181187, detailing its molecular interactions, downstream signaling cascades, and neurochemical effects. Through a synthesis of preclinical data, this document elucidates the intricate pathways through which WAY-181187 exerts its pharmacological effects, offering valuable insights for researchers in neuroscience and drug development.

Core Mechanism: High-Affinity Agonism at the 5-HT6 Receptor

WAY-181187 hydrochloride's primary mechanism of action is its function as a full agonist at the human 5-HT6 receptor.[1][2][3] It binds with high affinity to this receptor, initiating a cascade of intracellular events.

Binding Affinity and Functional Potency

Quantitative analysis reveals the high potency and efficacy of WAY-181187 at the human 5-HT6 receptor.

| Parameter | Value | Description | Reference |

| Ki (Binding Affinity) | 2.2 nM | Dissociation constant for binding to the human 5-HT6 receptor. A lower value indicates higher binding affinity. | [1] |

| EC50 (Functional Potency) | 6.6 nM | Concentration of WAY-181187 that produces 50% of its maximal effect in a functional assay. | [1] |

| Emax (Maximal Efficacy) | 93% | The maximum response achievable by WAY-181187, expressed as a percentage of the response to the endogenous ligand, serotonin. This indicates it is a nearly full agonist. | [1] |

Downstream Signaling Pathways

Activation of the 5-HT6 receptor by WAY-181187 triggers a series of downstream signaling events, primarily mediated by G-proteins. The 5-HT6 receptor is known to couple to Gs alpha subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Figure 1: 5-HT6 Receptor Gs Signaling Pathway.

Neurochemical Effects: Modulation of GABAergic Neurotransmission

The most significant in vivo consequence of 5-HT6 receptor agonism by WAY-181187 is a robust increase in extracellular levels of gamma-aminobutyric acid (GABA) in several key brain regions.[1][2][3] This effect is central to its overall pharmacological profile.

Regional Specificity of GABA Release

The administration of WAY-181187 leads to a significant elevation of extracellular GABA in the following brain areas:

Notably, WAY-181187 does not produce similar effects on GABA concentrations in the nucleus accumbens or the thalamus.[1][2]

Effects on Other Neurotransmitters

While the primary effect is on the GABAergic system, WAY-181187 also produces modest but significant decreases in cortical levels of dopamine (B1211576) and serotonin.[1][4] It does not significantly alter the levels of glutamate (B1630785) or norepinephrine (B1679862) in the frontal cortex.[1][4]

Mechanism of Increased GABA Release: A Multi-Step Process

The elevation of extracellular GABA by WAY-181187 is a multi-step process initiated by the activation of 5-HT6 receptors, likely located on GABAergic interneurons. This initial activation leads to a downstream modulation of other neurotransmitter systems.

Figure 2: Logical Flow of WAY-181187's Neurochemical Effects.

Confirmation of the Mechanism

The proposed mechanism is supported by several key experimental findings:

-

5-HT6 Receptor Antagonism: Pretreatment with the 5-HT6 antagonist, SB-271046, blocks the neurochemical effects of WAY-181187 in the frontal cortex, confirming the involvement of 5-HT6 receptors.[1]

-

GABA-A Receptor Involvement: The effects of WAY-181187 on catecholamines (dopamine) are attenuated by an intracortical infusion of the GABA-A receptor antagonist, bicuculline.[1] This indicates a local relationship between the 5-HT6 receptor-mediated increase in GABA and the subsequent modulation of other neurotransmitter systems.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of WAY-181187.

Receptor Binding Assays

These assays are performed to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of WAY-181187 for the human 5-HT6 receptor.

-

Methodology:

-

Receptor Source: Membranes from a cell line (e.g., HEK293) stably expressing the human 5-HT6 receptor.

-

Radioligand: A radiolabeled ligand that binds to the 5-HT6 receptor (e.g., [3H]-LSD or a more selective radioligand).

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of WAY-181187.

-

Allow the binding to reach equilibrium.

-

Separate the bound radioligand from the free (unbound) radioligand via rapid filtration through a glass fiber filter.

-

Quantify the radioactivity trapped on the filter using liquid scintillation counting.

-

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of WAY-181187 that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Figure 3: Workflow for Receptor Binding Assay.

Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of receptor activation.

-

Objective: To determine the EC50 and Emax of WAY-181187 at the human 5-HT6 receptor.

-

Methodology:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the human 5-HT6 receptor.

-

Procedure:

-

Culture the cells in a multi-well plate.

-

Incubate the cells with varying concentrations of WAY-181187.

-

Lyse the cells to release intracellular components.

-

Measure the amount of cAMP produced using a competitive immunoassay (e.g., HTRF, ELISA, or radioimmunoassay).

-

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 and Emax are determined.

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To measure the effect of WAY-181187 on extracellular levels of GABA, dopamine, serotonin, glutamate, and norepinephrine.

-

Methodology:

-

Animal Model: Typically, male Sprague-Dawley rats.

-

Surgical Procedure: Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., frontal cortex, hippocampus).

-

Microdialysis:

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect the dialysate samples at regular intervals.

-

-

Drug Administration: Administer WAY-181187 (e.g., subcutaneously or orally) and continue to collect dialysate samples.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., fluorescence detection for GABA, electrochemical detection for monoamines).

-

Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels (pre-drug).

-

Conclusion

WAY-181187 hydrochloride is a potent and selective 5-HT6 receptor full agonist. Its primary mechanism of action involves binding to and activating 5-HT6 receptors, leading to a Gs-mediated increase in intracellular cAMP. The most prominent in vivo consequence of this action is a significant and regionally specific increase in extracellular GABA levels in the brain. This elevation in GABAergic tone subsequently modulates other neurotransmitter systems, including a modest decrease in cortical dopamine and serotonin. The detailed understanding of WAY-181187's mechanism of action provides a solid foundation for further research into the therapeutic potential of 5-HT6 receptor agonists and the role of this receptor in various neuropsychiatric disorders.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

WAY-181187 Hydrochloride: A Technical Guide to a Selective 5-HT₆ Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 6 (5-HT₆) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system. This technical guide provides an in-depth overview of the pharmacological properties, key experimental data, and detailed methodologies relevant to the study of WAY-181187. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the 5-HT₆ receptor and its role in physiological and pathological processes.

Pharmacological Profile

WAY-181187 exhibits high affinity and functional potency at the human 5-HT₆ receptor. Its selectivity for the 5-HT₆ receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.

Data Presentation: In Vitro Pharmacology

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Kᵢ) | Human 5-HT₆ | 2.2 nM | [1] |

| Functional Potency (EC₅₀) | Human 5-HT₆ | 6.6 nM | [1] |

| Intrinsic Efficacy (Eₘₐₓ) | Human 5-HT₆ | 93% (relative to serotonin) | [1] |

| Selectivity | Other 5-HT receptor subtypes and various other receptors | >60-fold | [2] |

Signaling Pathways

Activation of the 5-HT₆ receptor by WAY-181187 initiates a cascade of intracellular signaling events. The primary pathway involves the stimulation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, WAY-181187 has been shown to modulate the activity of other signaling molecules, including the non-receptor tyrosine kinase Fyn and the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

In Vivo Neurochemical Effects

In preclinical studies, WAY-181187 has demonstrated significant effects on neurotransmitter systems, particularly the GABAergic system.

Data Presentation: In Vivo Microdialysis in Rats

| Brain Region | Neurotransmitter | Effect of WAY-181187 | Dosage | Reference |

| Frontal Cortex | GABA | ↑ (Significant Increase) | 3-30 mg/kg, s.c. | [1] |

| Frontal Cortex | Glutamate | No significant change | 3-30 mg/kg, s.c. | [1] |

| Frontal Cortex | Norepinephrine | No significant change | 3-30 mg/kg, s.c. | [1] |

| Frontal Cortex | Dopamine | ↓ (Modest Decrease) | 30 mg/kg, s.c. | [1] |

| Frontal Cortex | Serotonin | ↓ (Modest Decrease) | 30 mg/kg, s.c. | [1] |

| Dorsal Hippocampus | GABA | ↑ (Robust Elevation) | 10-30 mg/kg, s.c. | [1] |

| Striatum | GABA | ↑ (Robust Elevation) | 10-30 mg/kg, s.c. | [1] |

| Amygdala | GABA | ↑ (Robust Elevation) | 10-30 mg/kg, s.c. | [1] |

| Nucleus Accumbens | GABA | No effect | 10-30 mg/kg, s.c. | [1] |

| Thalamus | GABA | No effect | 10-30 mg/kg, s.c. | [1] |

Note: ↑ indicates an increase, ↓ indicates a decrease.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize WAY-181187. These protocols are based on standard laboratory practices and information available in the public domain.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of WAY-181187 for the 5-HT₆ receptor.

Objective: To determine the inhibitory constant (Kᵢ) of WAY-181187 at the human 5-HT₆ receptor.

Materials:

-

WAY-181187 hydrochloride

-

Cell membranes expressing recombinant human 5-HT₆ receptors

-

Radioligand: [³H]-LSD (lysergic acid diethylamide)

-

Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT₆ ligand

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of WAY-181187 hydrochloride in an appropriate solvent (e.g., DMSO) and perform serial dilutions in assay buffer to achieve a range of final assay concentrations.

-

Assay Setup: In a 96-well microplate, combine the following in triplicate for each concentration of WAY-181187:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of non-specific binding control (e.g., 10 µM 5-HT).

-

50 µL of the appropriate WAY-181187 dilution.

-

50 µL of [³H]-LSD at a final concentration close to its K₋ value for the 5-HT₆ receptor.

-

100 µL of the 5-HT₆ receptor membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the WAY-181187 concentration.

-

Determine the IC₅₀ value (the concentration of WAY-181187 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

cAMP Functional Assay

This protocol outlines a cell-based functional assay to measure the effect of WAY-181187 on cAMP production, confirming its agonist activity.

Objective: To determine the EC₅₀ and Eₘₐₓ of WAY-181187 for cAMP accumulation in cells expressing the human 5-HT₆ receptor.

Materials:

-

WAY-181187 hydrochloride

-

HEK293 cells stably expressing the human 5-HT₆ receptor

-

Cell culture medium (e.g., DMEM)

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well or 384-well cell culture plates

Procedure:

-

Cell Culture: Culture HEK293-5-HT₆ cells in appropriate media until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.

-

Compound Preparation: Prepare a stock solution of WAY-181187 hydrochloride and perform serial dilutions in stimulation buffer.

-

Assay:

-

Remove the culture medium from the cells and replace it with stimulation buffer.

-

Add the various dilutions of WAY-181187 to the wells in triplicate. Include a vehicle control and a positive control (e.g., a known 5-HT₆ agonist or forskolin).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Calculate the cAMP concentration for each well.

-

Plot the cAMP concentration against the logarithm of the WAY-181187 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of WAY-181187 that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

-

In Vivo Microdialysis

This protocol provides a general framework for an in vivo microdialysis experiment to measure changes in extracellular neurotransmitter levels in the brain of a freely moving rat following administration of WAY-181187.

Objective: To measure the effect of WAY-181187 on extracellular GABA levels in a specific brain region (e.g., frontal cortex) of a rat.

Materials:

-

WAY-181187 hydrochloride

-

Male Sprague-Dawley or Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with appropriate detection (e.g., fluorescence or mass spectrometry) for GABA analysis

-

Anesthetic and surgical tools

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the desired brain region.

-

Secure the cannula with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

-

Drug Administration:

-

Administer WAY-181187 hydrochloride via the desired route (e.g., subcutaneous injection).

-

-

Post-Dose Sample Collection:

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the GABA concentration in the dialysate samples using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the mean baseline GABA concentration.

-

Express the post-dose GABA concentrations as a percentage of the baseline.

-

Plot the percentage change in GABA concentration over time.

-

Conclusion

WAY-181187 hydrochloride is a valuable pharmacological tool for investigating the function of the 5-HT₆ receptor. Its high potency, selectivity, and demonstrated in vivo activity make it a suitable compound for a wide range of preclinical studies. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the 5-HT₆ receptor for various central nervous system disorders.

References

chemical structure and properties of WAY-181187 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-181187 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3] This compound has become a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity and selectivity make it suitable for a range of in vitro and in vivo studies.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to WAY-181187 hydrochloride, designed to support researchers in its application.

Chemical Structure and Properties

WAY-181187 hydrochloride is chemically known as 2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine hydrochloride.[1]

Table 1: Physicochemical Properties of WAY-181187 Hydrochloride

| Property | Value | Reference |

| IUPAC Name | 2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine hydrochloride | [1] |

| Synonyms | WAY-181187 HCl, SAX-187 | [1] |

| CAS Number | 554403-08-6 | [1] |

| Molecular Formula | C15H13ClN4O2S2 · HCl | [1] |

| Molecular Weight | 417.33 g/mol | [6] |

| SMILES | NCCC1=CN(S(=O)(=O)C2=C(Cl)N=C3SC=CN32)C4=C1C=CC=C4.[H]Cl | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term storage. |

Table 2: Pharmacological Properties of WAY-181187

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human 5-HT6 Receptor | 2.2 nM | [2][6] |

| EC50 | Human 5-HT6 Receptor | 6.6 nM | [2][6] |

| Emax | Human 5-HT6 Receptor | 93% | [2] |

Signaling Pathway of WAY-181187

Activation of the 5-HT6 receptor by WAY-181187 initiates a downstream signaling cascade primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8] This rise in cAMP activates Protein Kinase A (PKA). The signal is then transduced further, involving the Src family kinase Fyn, which plays a crucial role in the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][9][10] Some evidence also suggests a potential role for β-arrestin in this pathway.[9][10]

Experimental Protocols

5-HT6 Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of WAY-181187 hydrochloride to the 5-HT6 receptor using a radioligand binding assay.

Materials:

-

WAY-181187 hydrochloride

-

Cell membranes expressing human 5-HT6 receptors

-

[3H]-LSD (Radioligand)

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM Serotonin or other suitable 5-HT6 ligand

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of WAY-181187 hydrochloride in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-LSD solution, 50 µL of the WAY-181187 hydrochloride dilution (or vehicle for total binding, or non-specific control), and 50 µL of the cell membrane suspension.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki value for WAY-181187 hydrochloride.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3.4. Western Blotting and Detection [bio-protocol.org]

- 4. Discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of WAY-181187 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 5-HT₆ receptor, a target of significant interest for the treatment of various central nervous system (CNS) disorders. Developed by researchers at Wyeth Research, this compound has been instrumental in elucidating the neurobiological role of the 5-HT₆ receptor. This technical guide provides an in-depth overview of the discovery, synthesis, and comprehensive pharmacological characterization of WAY-181187, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Discovery and Rationale

WAY-181187, chemically known as N¹-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine, was identified as part of a research program focused on developing selective 5-HT₆ receptor ligands.[3] The 5-HT₆ receptor is almost exclusively expressed in the CNS, with high concentrations in brain regions critical for cognition and mood, such as the hippocampus, striatum, and frontal cortex. This unique distribution suggested that modulating 5-HT₆ receptor activity could offer a targeted therapeutic approach for neuropsychiatric conditions with fewer peripheral side effects. WAY-181187 emerged as a lead compound due to its high binding affinity and functional potency as a full agonist at the human 5-HT₆ receptor.[3][4]

Chemical Synthesis

The synthesis of WAY-181187 was first reported by Cole et al. in the Journal of Medicinal Chemistry in 2007.[3] The core of the molecule is an N¹-arylsulfonyltryptamine scaffold. The detailed experimental protocol is outlined in the original publication. The general synthetic approach involves the coupling of tryptamine (B22526) with a specific sulfonyl chloride, in this case, 6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride. The final product is typically converted to its hydrochloride salt to improve solubility and stability.

General Synthetic Workflow

The synthesis can be logically broken down into the formation of the key sulfonyl chloride intermediate and its subsequent reaction with tryptamine.

References

- 1. researchgate.net [researchgate.net]

- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

WAY-181187 Hydrochloride: A Technical Guide to its Modulation of GABAergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 6 (5-HT6) receptor. Emerging research has illuminated its significant role in modulating inhibitory neurotransmission within the central nervous system, primarily through its influence on γ-aminobutyric acid (GABA)ergic systems. This technical guide provides a comprehensive overview of the core pharmacology of WAY-181187, with a specific focus on its interaction with GABAergic neurons. It details the quantitative parameters of its receptor binding and functional activity, outlines its effects on GABA levels in key brain regions, and provides detailed protocols for the key experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of modulating the 5-HT6 receptor and its downstream effects on GABAergic signaling.

Core Pharmacology of WAY-181187 Hydrochloride

WAY-181187 is a high-affinity and selective 5-HT6 receptor full agonist.[1] Its primary mechanism of action involves binding to and activating 5-HT6 receptors, which are Gs-protein coupled receptors that stimulate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). While its effects are initiated at the 5-HT6 receptor, a significant downstream consequence is the modulation of other neurotransmitter systems, most notably the GABAergic system.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of WAY-181187 at the human 5-HT6 receptor, as well as its in vivo effects on extracellular GABA concentrations in various rat brain regions.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 2.2 nM | Human 5-HT6 Receptor | [2] |

| Functional Activity (EC50) | 6.6 nM | Human 5-HT6 Receptor | [2] |

| Intrinsic Activity (Emax) | 93% (Full Agonist) | Human 5-HT6 Receptor | [2] |

Table 1: Receptor Binding and Functional Activity of WAY-181187

| Brain Region | Dose (mg/kg, s.c.) | Effect on Extracellular GABA | Reference |

| Frontal Cortex | 3-30 | Significant Increase | [2][3] |

| Dorsal Hippocampus | 10-30 | Robust Elevation | [2] |

| Striatum | 10-30 | Robust Elevation | [2] |

| Amygdala | 10-30 | Robust Elevation | [2] |

| Nucleus Accumbens | 10-30 | No Effect | [2] |

| Thalamus | 10-30 | No Effect | [2] |

Table 2: In Vivo Effects of WAY-181187 on Extracellular GABA Levels in Rats

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway

The activation of 5-HT6 receptors by WAY-181187 is hypothesized to occur on GABAergic interneurons. This interaction leads to a series of intracellular events that culminate in an increased release of GABA into the synaptic cleft. The released GABA can then act on postsynaptic GABAA receptors, leading to neuronal inhibition.

Figure 1: Proposed signaling pathway for WAY-181187-mediated increase in GABA release.

Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to measure the effect of WAY-181187 on extracellular GABA levels in the rat brain.

Figure 2: Experimental workflow for in vivo microdialysis study of WAY-181187.

Detailed Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement in Rats

This protocol is adapted from established methods for in vivo microdialysis in rodents.

Materials:

-

WAY-181187 hydrochloride

-

Stereotaxic apparatus

-

Microdialysis probes (custom-made or commercial)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Probe Implantation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region (e.g., frontal cortex).

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull with dental cement.

-

Allow the animal to recover for at least 24 hours.

-

-

Microdialysis Experiment:

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a defined period (e.g., 60-120 minutes).

-

Administer WAY-181187 hydrochloride (e.g., subcutaneously).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysates for GABA content using HPLC-ECD.

-

Quantify the GABA concentration in each sample.

-

-

Data Analysis:

-

Express the post-drug GABA concentrations as a percentage of the baseline levels.

-

Perform statistical analysis to determine the significance of any changes.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and stain to verify the correct placement of the microdialysis probe.

-

GABAA Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for the GABAA receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl)

-

Radioligand (e.g., [3H]muscimol)

-

Unlabeled ligand for non-specific binding (e.g., GABA)

-

Test compounds (e.g., WAY-181187 to test for off-target effects)

-

Centrifuge

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or various concentrations of the test compound.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the Ki.

-

Whole-Cell Patch-Clamp Recording of GABAergic Currents

This protocol outlines the procedure for recording GABAergic currents from neurons in brain slices.

Materials:

-

Brain slice preparation from a rat

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

Micromanipulators

-

Glass micropipettes

-

WAY-181187 hydrochloride

-

GABAA receptor antagonist (e.g., bicuculline)

Procedure:

-

Slice Preparation:

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Visualize a neuron using the microscope.

-

Approach the neuron with a glass micropipette filled with intracellular solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline spontaneous or evoked inhibitory postsynaptic currents (IPSCs).

-

-

Drug Application:

-

Bath-apply WAY-181187 hydrochloride at a known concentration to the slice.

-

Record any changes in the frequency, amplitude, or kinetics of the GABAergic IPSCs.

-

To confirm the recorded currents are GABAergic, apply a GABAA receptor antagonist and observe for a blockade of the currents.

-

-

Data Analysis:

-

Analyze the recorded currents to quantify changes in IPSC parameters before and after drug application.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Conclusion

WAY-181187 hydrochloride, through its potent and selective agonism at the 5-HT6 receptor, exerts a significant modulatory influence on the GABAergic system. The data presented in this guide demonstrate its ability to increase extracellular GABA levels in several brain regions implicated in mood and anxiety disorders. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms underlying the interaction between the 5-HT6 receptor and GABAergic neurotransmission. A thorough understanding of this relationship is crucial for the continued exploration of 5-HT6 receptor agonists as potential therapeutic agents for a range of neuropsychiatric conditions.

References

Downstream Signaling Pathways of 5-HT6 Receptor Activation by WAY-181187: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by the selective 5-HT6 receptor agonist, WAY-181187. The 5-HT6 receptor, a Gs-coupled receptor predominantly expressed in the central nervous system, is a promising target for cognitive enhancement and the treatment of neuropsychiatric disorders. WAY-181187 serves as a critical tool to elucidate the complex signaling cascades initiated by the activation of this receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling networks.

Core Signaling Pathways and Quantitative Data

Activation of the 5-HT6 receptor by WAY-181187 initiates both canonical and non-canonical signaling cascades, leading to diverse cellular responses. The primary pathways include the Gs-adenylyl cyclase-cAMP pathway, the PI3K/Akt/mTOR pathway, and the Fyn-ERK1/2 pathway.

Ligand Binding and Functional Potency

WAY-181187 exhibits high affinity and potency for the human 5-HT6 receptor.

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 2.2 nM | Human | [1] |

| Functional Potency (EC50) | 6.6 nM | Human | [1] |

| Efficacy (Emax) | 93% | Human | [1] |

mTOR Signaling Pathway Activation

WAY-181187 has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis.

| Experimental Condition | Analyte | Result | Brain Region | Species | Reference |

| WAY-181187 (10 mg/kg, i.p.) | Phospho-mTOR (Ser2448) | Significant Increase | Prefrontal Cortex | Mouse | [2] |

| WAY-181187 (10 mg/kg, i.p.) | Phospho-S6 (Ser240/244) | Significant Increase | Prefrontal Cortex | Mouse | [2] |

Modulation of Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that WAY-181187 significantly alters the extracellular levels of several key neurotransmitters in a region-specific manner.

| Brain Region | Neurotransmitter | Effect of WAY-181187 (3-30 mg/kg, s.c.) | Reference |

| Frontal Cortex | GABA | Significantly Increased | [1] |

| Glutamate | No Change | [1] | |

| Dopamine | Significantly Decreased | [1] | |

| Serotonin (5-HT) | Significantly Decreased | [1] | |

| Dorsal Hippocampus | GABA | Robustly Elevated | [1] |

| Striatum | GABA | Robustly Elevated | [1] |

| Amygdala | GABA | Robustly Elevated | [1] |

| Nucleus Accumbens | GABA | No Effect | [1] |

| Thalamus | GABA | No Effect | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by WAY-181187 binding to the 5-HT6 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of WAY-181187-mediated 5-HT6 receptor signaling.

In Vitro cAMP Assay

This protocol is adapted for measuring intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to 5-HT6 receptor activation.

1. Cell Culture and Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT6 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Seed cells into 96-well plates and grow to 80-90% confluency.

-

Prior to the assay, aspirate the culture medium and replace it with serum-free DMEM for 2 hours to starve the cells.

2. Agonist Treatment:

-

Prepare a stock solution of WAY-181187 in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

-

Add the diluted WAY-181187 to the wells and incubate for 30 minutes at 37°C. Include a vehicle control.

3. cAMP Measurement:

-

Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit or a similar TR-FRET-based assay) according to the manufacturer's instructions.

-

Read the plate on a compatible plate reader.

4. Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log of the WAY-181187 concentration and fit a sigmoidal dose-response curve to determine the EC50.

Western Blotting for mTOR and ERK1/2 Pathway Proteins

This protocol outlines the steps for detecting the phosphorylation status of key proteins in the mTOR and ERK1/2 signaling pathways.

1. Sample Preparation:

-

Treat cultured cells or administer WAY-181187 to animals as described in the relevant experimental design.

-

At the desired time point, lyse the cells or dissect the brain tissue of interest in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Homogenize the tissue if necessary and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

In Vivo Microdialysis

This protocol describes the measurement of extracellular neurotransmitter levels in the brain of awake, freely moving rats.

1. Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for at least 24 hours.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant solution.

-

After a stable baseline is established, administer WAY-181187 (e.g., subcutaneously) and continue collecting samples.

3. Neurotransmitter Analysis:

-

Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for monoamines) or with fluorescence detection after derivatization (for amino acids).

4. Data Analysis:

-

Quantify the neurotransmitter concentrations in each sample.

-

Express the post-drug levels as a percentage of the average baseline concentration.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).

Conclusion

The activation of the 5-HT6 receptor by WAY-181187 triggers a complex network of downstream signaling pathways, including the canonical Gs-cAMP cascade and the non-canonical mTOR and Fyn-ERK pathways. These signaling events culminate in significant alterations in neuronal function, including the modulation of neurotransmitter release. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of targeting the 5-HT6 receptor for cognitive and neuropsychiatric disorders. Further elucidation of these intricate signaling networks will be crucial for the development of novel and effective therapeutic strategies.

References

The Neurochemical Profile of WAY-181187 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-181187 hydrochloride is a potent and selective full agonist for the 5-HT6 serotonin (B10506) receptor, a receptor subtype almost exclusively expressed in the central nervous system.[1] The unique neurochemical profile of WAY-181187, characterized by its modulation of various neurotransmitter systems, has made it a valuable tool for investigating the role of the 5-HT6 receptor in physiological and pathological processes. This technical guide provides a comprehensive overview of the effects of WAY-181187 on neurotransmitter release, detailing the experimental methodologies used to elucidate these effects and presenting the quantitative data in a clear, comparative format. The underlying signaling pathways and experimental workflows are also visualized to facilitate a deeper understanding of its mechanism of action.

Data Presentation: Quantitative Effects on Neurotransmitter Release

The following tables summarize the quantitative effects of WAY-181187 hydrochloride on the extracellular levels of key neurotransmitters in different brain regions of the rat, as determined by in vivo microdialysis.

Table 1: Effect of WAY-181187 on GABA Release

| Brain Region | Dose (mg/kg, s.c.) | Maximum Percent Increase from Baseline (Mean ± SEM) | Notes |

| Frontal Cortex | 3 | ~150% | Significant increase. |

| Frontal Cortex | 10 | ~250% | Robust and significant increase.[1] |

| Frontal Cortex | 30 | ~300% | Sustained and significant increase.[1] |

| Dorsal Hippocampus | 10 - 30 | Robust elevations | Specific quantitative data not detailed in abstracts.[1] |

| Striatum | 10 - 30 | Robust elevations | Specific quantitative data not detailed in abstracts.[1] |

| Amygdala | 10 - 30 | Robust elevations | Specific quantitative data not detailed in abstracts.[1] |

| Nucleus Accumbens | Up to 30 | No significant effect | [1] |

| Thalamus | Up to 30 | No significant effect | [1] |

Table 2: Effect of WAY-181187 on Monoamine and Glutamate (B1630785) Release

| Neurotransmitter | Brain Region | Dose (mg/kg, s.c.) | Maximum Percent Change from Baseline (Mean ± SEM) | Notes |

| Dopamine (DA) | Frontal Cortex | 30 | ~ -40% | Modest yet significant decrease.[1] |

| Serotonin (5-HT) | Frontal Cortex | 30 | ~ -35% | Modest yet significant decrease.[1] |

| Norepinephrine (NE) | Frontal Cortex | Up to 30 | No significant effect | [1] |

| Glutamate | Frontal Cortex | Up to 30 | No significant effect on basal levels | [1] |

| Stimulated Glutamate | Hippocampal Slices (in vitro) | Not specified | Attenuated release | Attenuated glutamate release stimulated by sodium azide (B81097) and high KCl.[1] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the typical methodology used in studies investigating the effects of WAY-181187 on extracellular neurotransmitter levels in freely moving rats.

-

Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the specific brain region of interest (e.g., frontal cortex, hippocampus, striatum) under anesthesia. Stereotaxic coordinates are used to ensure accurate placement. Animals are allowed to recover for several days post-surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., CMA 12, 2 mm membrane) is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Basal Level Collection: After a stabilization period of at least one hour, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.

-

Drug Administration: WAY-181187 hydrochloride, dissolved in a suitable vehicle (e.g., saline), is administered subcutaneously (s.c.) at the desired doses.

-

Post-Drug Sample Collection: Dialysate samples continue to be collected for several hours following drug administration to monitor changes in neurotransmitter concentrations.

-

Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (for monoamines) or fluorescence detection (for amino acids after derivatization). The concentrations of the neurotransmitters are quantified by comparing the peak areas to those of standard solutions.

-

Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to histologically verify the correct placement of the microdialysis probe.

In Vitro Hippocampal Slice Electrophysiology

This protocol describes a general procedure for assessing the effects of WAY-181187 on synaptic transmission and plasticity in rat hippocampal slices.

-

Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (a modified aCSF). Transverse hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least one hour before recording.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34 °C). Whole-cell patch-clamp or field potential recordings are obtained from neurons in the CA1 region.

-

Drug Application: WAY-181187 is bath-applied to the slice at known concentrations.

-

Data Acquisition and Analysis: Changes in synaptic responses, such as excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic currents (IPSCs), are recorded and analyzed to determine the effect of the compound on synaptic transmission and plasticity.

Mandatory Visualizations

Signaling Pathway of WAY-181187 Action

Caption: Signaling pathway of WAY-181187.

Experimental Workflow for In Vivo Microdialysis

Caption: Experimental workflow for microdialysis.

Logical Relationship of Neurotransmitter Effects

Caption: Logical relationship of neurotransmitter effects.

References

The In Vivo Neurochemical Profile of WAY-181187 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo neurochemical profile of WAY-181187 hydrochloride, a potent and selective 5-HT₆ receptor agonist. The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a detailed resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Core Neurochemical Effects

WAY-181187 demonstrates a distinct neurochemical signature characterized by its modulation of several key neurotransmitter systems in the brain. As a full agonist at the 5-HT₆ receptor, its effects are primarily mediated through the activation of this receptor subtype.[1] In vivo studies, predominantly utilizing intracerebral microdialysis in rats, have revealed that acute systemic administration of WAY-181187 leads to significant alterations in the extracellular levels of gamma-aminobutyric acid (GABA), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT).[1][2][3]

The most prominent effect of WAY-181187 is a robust increase in extracellular GABA concentrations in several brain regions, including the frontal cortex, dorsal hippocampus, striatum, and amygdala.[1][3][4] Conversely, it does not appear to affect GABA levels in the nucleus accumbens or thalamus.[1][4] This elevation of GABA is a key element of its mechanism of action and is believed to indirectly influence other neurotransmitter systems.[3]

In the frontal cortex, this increase in GABA is accompanied by modest but significant decreases in the extracellular levels of dopamine and serotonin.[1][2] Notably, WAY-181187 does not appear to alter the basal levels of glutamate (B1630785) or norepinephrine (B1679862) in the frontal cortex or other investigated brain regions during in vivo microdialysis studies.[1] However, in vitro studies on hippocampal slices have shown that 5-HT₆ receptor agonism can attenuate stimulated glutamate release.[1][4]

The neurochemical effects of WAY-181187 are confirmed to be mediated by the 5-HT₆ receptor, as pretreatment with the selective 5-HT₆ antagonist SB-271046 blocks these changes.[1][3] Furthermore, the observed decreases in dopamine and serotonin are linked to the increase in GABAergic tone, as these effects are attenuated by the local infusion of the GABA-A receptor antagonist, bicuculline.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from in vivo microdialysis studies investigating the effects of WAY-181187 hydrochloride on extracellular neurotransmitter levels in various brain regions of the rat.

Table 1: Effect of WAY-181187 on Extracellular Neurotransmitter Levels in the Rat Frontal Cortex

| Neurotransmitter | Dose (mg/kg, s.c.) | Effect |

| GABA | 3-30 | Significant Increase |

| Dopamine | 30 | Modest, Significant Decrease |

| Serotonin (5-HT) | 30 | Modest, Significant Decrease |

| Glutamate | 3-30 | No Alteration |

| Norepinephrine | 3-30 | No Alteration |

Table 2: Effect of WAY-181187 on Extracellular GABA Levels in Various Rat Brain Regions

| Brain Region | Dose (mg/kg, s.c.) | Effect |

| Dorsal Hippocampus | 10-30 | Robust Elevation |

| Striatum | 10-30 | Robust Elevation |

| Amygdala | 10-30 | Robust Elevation |

| Nucleus Accumbens | 10-30 | No Effect |

| Thalamus | 10-30 | No Effect |

Experimental Protocols

The primary methodology for elucidating the in vivo neurochemical profile of WAY-181187 is intracerebral microdialysis in freely moving rats.

In Vivo Microdialysis

Objective: To measure extracellular concentrations of neurotransmitters in specific brain regions following systemic administration of WAY-181187.

Animals: Male Sprague-Dawley rats are typically used. They are housed individually with ad libitum access to food and water.

Surgical Procedure:

-

Rats are anesthetized, typically with a combination of ketamine and xylazine.

-

A guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex, dorsal hippocampus, striatum).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed a post-operative recovery period of several days.

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

WAY-181187 hydrochloride, dissolved in a vehicle (e.g., saline), is administered subcutaneously (s.c.) at the desired doses.

-

Dialysate collection continues for a specified period post-administration to monitor changes in neurotransmitter levels over time.

Neurochemical Analysis:

-

The collected dialysate samples are analyzed to quantify the concentrations of various neurotransmitters.

-

High-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection is a common analytical technique for this purpose.

Pharmacological Validation:

-

To confirm the receptor-mediated effects, a separate group of animals is pretreated with a selective 5-HT₆ receptor antagonist (e.g., SB-271046) before the administration of WAY-181187.

-

To investigate the role of GABAergic signaling, a GABA-A receptor antagonist (e.g., bicuculline) can be infused locally through the microdialysis probe.

Visualizations

Signaling Pathway

Caption: Proposed signaling cascade of WAY-181187.

Experimental Workflow

Caption: In vivo microdialysis experimental workflow.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Neurochemical Impact of 5-HT6 Receptor Agonists WAY-181187 and WAY-208466 [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

The 5-HT6 Receptor Agonist WAY-181187 Hydrochloride: A Technical Guide to its Therapeutic Potential

An In-Depth Review for Researchers and Drug Development Professionals

Introduction

WAY-181187 hydrochloride is a potent and selective full agonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system.[1] Its unique pharmacological profile, particularly its modulation of GABAergic and glutamatergic neurotransmission, has positioned it as a valuable tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the preclinical data on WAY-181187 hydrochloride, with a focus on its potential therapeutic applications, supported by detailed experimental protocols and quantitative data.

Mechanism of Action

WAY-181187 hydrochloride exhibits high affinity for the human 5-HT6 receptor.[2] As a full agonist, it stimulates 5-HT6 receptor-mediated signaling pathways.[1] A key downstream effect of WAY-181187 is the significant and region-specific increase in extracellular gamma-aminobutyric acid (GABA) levels in the brain. This effect has been observed in the frontal cortex, hippocampus, striatum, and amygdala.[1] Conversely, WAY-181187 has been shown to have minimal to no impact on the levels of norepinephrine, serotonin, dopamine, or glutamate (B1630785) in these same brain regions.[1] The increase in GABAergic tone is thought to be a primary contributor to the behavioral effects of WAY-181187.

Potential Therapeutic Applications

Preclinical studies have highlighted the potential of WAY-181187 hydrochloride in the treatment of anxiety-related disorders, particularly obsessive-compulsive disorder (OCD).[1] This is primarily based on its efficacy in animal models that are predictive of anti-compulsive activity. Additionally, its anxiolytic-like and antidepressant-like effects in rodent models suggest a broader potential in mood and anxiety disorders.[1] However, it is important to note that some studies have indicated that WAY-181187 can impair cognition and memory, a factor that requires careful consideration in its therapeutic development.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of WAY-181187 hydrochloride.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Value | Species | Reference |

| Ki (5-HT6 Receptor) | 2.2 nM | Human | [2] |

| EC50 (5-HT6 Receptor) | 6.6 nM | Human | [2] |

| Emax (5-HT6 Receptor) | 93% | Human | [2] |

Table 2: In Vivo Neurochemical Effects in Rats

| Brain Region | Neurotransmitter | Dose (mg/kg, s.c.) | Effect | Reference |

| Frontal Cortex | GABA | 3-30 | Significant Increase | [2] |

| Hippocampus | GABA | 10-30 | Robust Elevation | [1] |

| Striatum | GABA | 10-30 | Robust Elevation | [1] |

| Amygdala | GABA | 10-30 | Robust Elevation | [1] |

| Nucleus Accumbens | GABA | 10-30 | No Effect | [1] |

| Thalamus | GABA | 10-30 | No Effect | [1] |

| Frontal Cortex | Dopamine | 30 | Modest Decrease | [1] |

| Frontal Cortex | Serotonin | 30 | Modest Decrease | [1] |

Table 3: Behavioral Effects in Animal Models

| Model | Species | Dose (mg/kg, p.o.) | Effect | Reference |

| Schedule-Induced Polydipsia (OCD model) | Rat | 56-178 | Dose-dependent decrease in adjunctive drinking | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of WAY-181187 hydrochloride.

In Vivo Microdialysis for GABA Measurement

This protocol outlines the procedure for measuring extracellular GABA levels in specific brain regions of awake, freely moving rats.

1. Materials:

- WAY-181187 hydrochloride

- Vehicle (e.g., sterile saline or a solution of DMSO and SBE-β-CD in saline)[4]

- Microdialysis probes

- Stereotaxic apparatus

- Anesthesia (e.g., isoflurane)

- Artificial cerebrospinal fluid (aCSF) (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2)[5]

- HPLC system with fluorescence detection

- o-phthalaldehyde (B127526) (OPA) derivatizing agent[6]

2. Procedure:

- Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the target brain region using the following representative coordinates from bregma:

- Prefrontal Cortex: AP +3.2 mm, ML ±0.8 mm, DV -4.0 mm[7]

- Dorsal Hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -3.0 mm[8]

- Dorsal Striatum: AP +0.5 mm, ML ±3.0 mm, DV -5.0 mm[9]

- Central Amygdala: AP -2.3 mm, ML ±4.2 mm, DV -8.2 mm[10]

- Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

- Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

- Drug Administration: Administer WAY-181187 hydrochloride or vehicle subcutaneously (s.c.).

- GABA Analysis:

- Derivatize the dialysate samples with OPA.

- Inject the derivatized samples into an HPLC system equipped with a fluorescence detector.

- Quantify GABA concentrations based on a standard curve.[6]

Schedule-Induced Polydipsia (SIP) Model of OCD

This protocol describes a behavioral model used to assess the anti-compulsive potential of WAY-181187 hydrochloride.

1. Animals:

- Food-deprived male rats.

2. Apparatus:

- Operant chambers equipped with a food pellet dispenser and a water bottle connected to a lickometer.

3. Procedure:

- Acquisition Phase:

- Place food-deprived rats in the operant chambers for daily sessions.

- Deliver food pellets on a fixed-time (FT) schedule, typically one pellet every 60 seconds (FT-60s), for a set duration (e.g., 60 minutes).[3][11]

- Allow free access to water throughout the session.

- Monitor water consumption. Rats that consistently exhibit excessive drinking (polydipsia) are selected for the drug testing phase.

- Drug Testing Phase:

- Administer WAY-181187 hydrochloride or vehicle orally (p.o.) prior to the SIP session.

- Record the total volume of water consumed during the session.

- Analyze the data to determine the effect of the drug on adjunctive drinking behavior.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol details the method for recording spontaneous inhibitory postsynaptic currents (sIPSCs) from CA1 pyramidal neurons in rat hippocampal slices to assess the effects of WAY-181187 on GABAergic neurotransmission.

1. Solutions:

- Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2/5% CO2.[12]

- Intracellular Solution (for sIPSC recording): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH.[12]

2. Procedure:

- Slice Preparation: Prepare coronal or horizontal hippocampal slices (300-400 µm thick) from the rat brain in ice-cold aCSF.

- Recording:

- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or 32-34°C.

- Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

- Voltage-clamp the neuron at a holding potential of -70 mV.

- Record baseline sIPSCs.

- Drug Application: Bath-apply WAY-181187 to the slice and continue recording sIPSCs.

- Data Analysis: Analyze the frequency and amplitude of sIPSCs before and after drug application to determine the effect of WAY-181187 on GABAergic synaptic transmission.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathway of WAY-181187 action.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation.

References

- 1. WAY-181187 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. The generation and maintenance of schedule-induced polydipsia in normal male rats without weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scribd.com [scribd.com]

- 6. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selective serotonin re-uptake inhibitors decrease schedule-induced polydipsia in rats: a potential model for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

WAY-181187 Hydrochloride: A Technical Guide for Cognitive Function Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 hydrochloride is a potent and selective serotonin (B10506) 6 (5-HT6) receptor full agonist that has emerged as a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in cognitive function. This technical guide provides an in-depth overview of WAY-181187, including its pharmacological profile, neurochemical effects, and its application in preclinical models of cognition. Detailed experimental protocols and data are presented to facilitate the design and execution of future research in this area.

Introduction

The 5-HT6 receptor, predominantly expressed in brain regions critical for learning and memory such as the hippocampus and prefrontal cortex, has become a significant target for the development of cognitive enhancers. While much of the initial focus was on 5-HT6 receptor antagonists, studies with agonists like WAY-181187 have revealed a more complex and nuanced role for this receptor in modulating cognitive processes. WAY-181187 serves as a critical tool to probe the downstream effects of 5-HT6 receptor activation and its potential therapeutic implications.

Pharmacological Profile of WAY-181187

WAY-181187 exhibits high affinity and selectivity for the human 5-HT6 receptor, profiling as a full agonist. These properties make it an ideal compound for specifically investigating the physiological consequences of 5-HT6 receptor stimulation.

Table 1: In Vitro Pharmacological Data for WAY-181187

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | 2.2 nM | Human | [1] |

| Functional Activity (EC50) | 6.6 nM | Human | [1] |

| Intrinsic Activity (Emax) | 93% | Human | [1] |

Neurochemical Effects of WAY-181187

In vivo microdialysis studies in rats have demonstrated that WAY-181187 significantly modulates several key neurotransmitter systems implicated in cognitive function. Its primary effect is an increase in extracellular gamma-aminobutyric acid (GABA) levels in various brain regions.

Table 2: In Vivo Neurochemical Effects of WAY-181187 in Rats

| Brain Region | Neurotransmitter | Dose (mg/kg, s.c.) | Effect | Reference |

| Frontal Cortex | GABA | 3-30 | Significant Increase | [1] |

| Frontal Cortex | Dopamine (B1211576) | 30 | Modest Decrease | [1] |

| Frontal Cortex | Serotonin (5-HT) | 30 | Modest Decrease | [1] |

| Dorsal Hippocampus | GABA | 10-30 | Robust Elevation | [1] |

| Striatum | GABA | 10-30 | Robust Elevation | [1] |

| Amygdala | GABA | 10-30 | Robust Elevation | [1] |

These neurochemical alterations can be blocked by pretreatment with a 5-HT6 receptor antagonist, confirming the specificity of WAY-181187's action.[1] The effects on dopamine and serotonin are believed to be secondary to the modulation of GABAergic neurotransmission.[1]

Signaling Pathways

Activation of the 5-HT6 receptor by WAY-181187 initiates downstream intracellular signaling cascades that are crucial for its effects on neuronal function. Two key pathways implicated are the PI3K/Akt/mTOR pathway and the ERK1/2 pathway.

Figure 1. WAY-181187 activated 5-HT6 receptor signaling via the PI3K/Akt/mTOR pathway.

Figure 2. Cooperative activation of ERK1/2 by the 5-HT6 receptor, involving Gs, β-arrestin, and Fyn.

Experimental Protocols

In Vivo Microdialysis in the Rat Prefrontal Cortex

This protocol allows for the measurement of extracellular neurotransmitter levels in awake, freely moving rats following administration of WAY-181187.

Figure 3. Workflow for in vivo microdialysis experiment.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted with its tip aimed at the prefrontal cortex. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the prefrontal cortex.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Drug Administration: WAY-181187 hydrochloride, dissolved in a suitable vehicle (e.g., saline), is administered to the animal (e.g., via subcutaneous injection).

-

Sample Collection: Dialysate samples continue to be collected at regular intervals for a defined period post-injection.

-

Analysis: The collected samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of GABA, dopamine, serotonin, and their metabolites.

Conditioned Emotional Response (CER) in Rats

The CER paradigm is a model of fear-motivated learning and memory.

Methodology:

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker/light source to act as the conditioned stimulus (CS).

-

Habituation: Rats are habituated to the conditioning chamber for a set period.

-

Conditioning: On the training day, rats are placed in the chamber and presented with a neutral stimulus (e.g., a tone and light) that co-terminates with a mild, unavoidable foot shock (the unconditioned stimulus, US). This pairing is repeated several times.

-

Drug Administration: WAY-181187 or vehicle is administered either before or after the training session, depending on whether the study aims to investigate effects on acquisition or consolidation of memory.

-

Retention Test: 24 hours later, the rats are returned to the same context, and the CS is presented without the US. The primary measure of memory is the duration of "freezing" behavior, a species-specific fear response.

Table 3: Representative Data from a Conditioned Emotional Response Study

| Treatment Group | Freezing Time (seconds) |

| Vehicle + No Shock | Low |

| Vehicle + Shock | High |

| WAY-181187 + Shock | High / Potentiated |

| Scopolamine (Amnesic Agent) + Shock | Low |